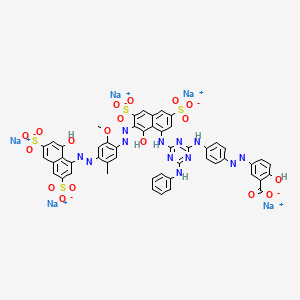

C.I. Direct green 26

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

pentasodium;5-[[4-[[4-anilino-6-[[8-hydroxy-7-[[4-[(8-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-3,6-disulfonatonaphthalen-1-yl]amino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H38N12O18S4.5Na/c1-24-14-36(41(80-2)23-35(24)59-61-38-21-32(82(71,72)73)15-25-16-33(83(74,75)76)22-40(64)43(25)38)60-62-45-42(84(77,78)79)18-26-17-31(81(68,69)70)20-37(44(26)46(45)65)53-50-55-48(51-27-6-4-3-5-7-27)54-49(56-50)52-28-8-10-29(11-9-28)57-58-30-12-13-39(63)34(19-30)47(66)67;;;;;/h3-23,63-65H,1-2H3,(H,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76)(H,77,78,79)(H3,51,52,53,54,55,56);;;;;/q;5*+1/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTPJPKXFBLUBPI-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N=NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C=C3O)S(=O)(=O)[O-])OC)N=NC4=C(C5=C(C=C(C=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=NC(=NC(=N6)NC7=CC=C(C=C7)N=NC8=CC(=C(C=C8)O)C(=O)[O-])NC9=CC=CC=C9)O.[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H33N12Na5O18S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064305 | |

| Record name | C.I. Direct Green 26, pentasodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1333.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6388-26-7 | |

| Record name | Chlorantine fast green bll | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006388267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-hydroxy-5-[2-[4-[[4-[[8-hydroxy-7-[2-[4-[2-(8-hydroxy-3,6-disulfo-1-naphthalenyl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-3,6-disulfo-1-naphthalenyl]amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-, sodium salt (1:5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Direct Green 26, pentasodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-hydroxy-5-[[4-[[4-[[8-hydroxy-7-[[4-[(8-hydroxy-3,6-disulfo-1-naphthalenyl)azo]-2-methoxy-5-methylphenyl]azo]-3,6-disulfo-1-naphthalenyl]amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]phenyl]azo]-, pentasodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Solophenyl Green BLE: A Dye Primarily for Industry, Not the Laboratory

While the name "Solophenyl Green BLE" may evoke images of biological stains and fluorescent markers, extensive investigation reveals this dye is a workhorse of the textile and paper industries, with no significant documented applications in scientific research. Researchers, scientists, and drug development professionals will find a notable absence of this particular dye in the scientific literature as a tool for biological inquiry.

Solophenyl Green BLE is more formally known by its Colour Index name, Direct Green 26 , and CAS number 6388-26-7.[1] It belongs to the "direct dyes" class, so-named for their ability to directly bind to cellulosic fibers like cotton without the need for a mordant.[2] Its primary applications lie in the dyeing of cotton, viscose, silk, leather, and paper.[1][3][4]

Chemical and Physical Properties

A summary of the known properties of Direct Green 26 is presented below. This data is compiled from chemical supplier and dye industry resources.

| Property | Value/Description |

| Synonyms | Direct Green 26, Direct Fast Green BLE, Direct Green BLL[1] |

| C.I. Name | 34045[1] |

| Molecular Formula | C50H33N12Na5O18S4[1] |

| Molecular Weight | 1333.08 g/mol [1] |

| Appearance | Black powder[3] |

| Solubility | Soluble in water (yields a green solution), insoluble in organic solvents.[1][3] |

The Landscape of Biological Stains

In the realm of scientific research, particularly in cellular and molecular biology, specific dyes are chosen for their ability to selectively bind to particular biological structures and, in many cases, to fluoresce upon excitation with a specific wavelength of light. This allows for the visualization of cells, tissues, and subcellular components.

While Solophenyl Green BLE is a "direct dye," a class that does include some biological stains like Congo Red used for amyloid detection, there is no evidence to suggest that Solophenyl Green BLE shares this application.[2][5] The extensive searches conducted for this guide found no mention of Solophenyl Green BLE or Direct Green 26 being used for:

-

Microscopy or cellular imaging: There are no protocols or publications demonstrating its use as a stain for biological samples.

-

Amyloid or protein aggregation studies: Unlike Congo Red or Thioflavin T, it is not cited as a tool for detecting protein aggregates.

-

Involvement in signaling pathways: There is no indication that it interacts with or is used to study any biological signaling cascades.

The workflow for selecting a biological stain is rigorous, depending on the specific research question and the instrumentation available.

Conclusion for the Researcher

For researchers, scientists, and drug development professionals, the key takeaway is that Solophenyl Green BLE (Direct Green 26) is not a recognized tool in the biological sciences. The search for a suitable green dye for research applications should focus on well-documented fluorescent probes and stains such as those in the Alexa Fluor, DyLight, or CF dye families, or classic stains with established protocols. Time and resources would be better invested in these validated tools rather than in attempting to adapt an industrial dye with no scientific precedent for biological applications.

References

Unraveling the Molecular Interactions of C.I. 34045: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of dyes structurally and functionally related to C.I. 34045, with a primary focus on the well-characterized compounds Direct Red 80 (Sirius Red, C.I. 35780) and Congo Red (C.I. 22120) . These polyazo dyes are instrumental in the histological visualization and potential therapeutic modulation of highly ordered protein structures, namely collagen and amyloid fibrils. This document will detail the physicochemical basis of their interactions, present quantitative binding data, outline key experimental protocols, and provide visual representations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: A Tale of Two Proteins

The primary mechanism of action for Direct Red 80 and Congo Red revolves around their specific, non-covalent binding to proteins with a high degree of structural order. The elongated, planar nature of these dye molecules allows them to align with the longitudinal grooves of fibrous proteins, leading to stabilized interactions and unique optical properties. The binding is primarily driven by a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking.

Interaction with Collagen (Primarily Direct Red 80/Sirius Red)

Direct Red 80, when used in a picric acid solution (Picrosirius Red), demonstrates a high affinity for collagen fibers. The sulfonic acid groups of the dye molecules interact with the basic amino acid residues of the collagen triple helix. This alignment of the dye molecules along the collagen fiber dramatically enhances the natural birefringence of collagen when viewed under polarized light. This property allows for the visualization of collagen fibers and the differentiation of thicker, more mature type I collagen (appearing yellow-orange) from thinner, type III collagen (appearing green).

Interaction with Amyloid Fibrils (Primarily Congo Red)

Congo Red is the archetypal dye for the identification of amyloid deposits, which are characterized by their cross-β-sheet structure. The dye intercalates into the grooves of the β-sheets, with its linear structure running parallel to the fibril axis. This specific binding conformation constrains the torsional rotation of the Congo Red molecule, resulting in a characteristic "apple-green" birefringence under polarized light, a pathognomonic feature of amyloid. Beyond its diagnostic use, Congo Red has been shown to inhibit amyloid fibril formation and reduce the neurotoxicity of amyloid-β aggregates, suggesting a therapeutic potential.

Quantitative Binding Data

The following tables summarize the available quantitative data on the interaction of these dyes with their protein targets.

| Dye | Target Protein | Method | Dissociation Constant (Kd) | Reference |

| Congo Red | Amyloid β (Aβ) 1-40 (monomer) | NMR | ~5 µM (initial 1:1 complex) | [1] |

| Congo Red | Amyloid β (Aβ) 1-40 (monomer) | NMR | ~300 µM (subsequent 2:1 complex) | [1] |

| Congo Red | Insulin Fibrils | Spectrophotometry | Apparent KD of 1.75 x 10⁻⁷ M | [2] |

| Congo Red | Amyloid β (Aβ) 12-28 | Isothermal Titration Calorimetry | 10⁵ to 10⁶ M⁻¹ (Binding Constant, K) | [3] |

Note: Quantitative data for the binding of Direct Red 80 to collagen is less commonly reported in terms of dissociation constants. The interaction is often characterized by its enhancement of birefringence.

Experimental Protocols

Detailed methodologies for the key staining procedures are provided below.

Picrosirius Red Staining for Collagen Visualization

This protocol is adapted from standard histological procedures for the detection of collagen in tissue sections.[4][5][6][7][8]

Materials:

-

Paraffin-embedded tissue sections (5 µm)

-

Xylene

-

Ethanol (B145695) (100%, 95%, 70%)

-

Distilled water

-

Weigert's hematoxylin (B73222) (for nuclear counterstaining, optional)

-

Picrosirius Red solution (0.1% Direct Red 80 in saturated aqueous picric acid)

-

Acidified water (0.5% acetic acid in distilled water)

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Transfer to 100% ethanol (2 changes, 3 minutes each).

-

Hydrate through graded ethanol (95%, 70%) for 2 minutes each.

-

Rinse in distilled water.

-

-

(Optional) Nuclear Counterstaining:

-

Stain with Weigert's hematoxylin for 8 minutes.

-

Wash in running tap water for 10 minutes.

-

-

Picrosirius Red Staining:

-

Immerse slides in Picrosirius Red solution for 60 minutes.

-

-

Washing:

-

Wash in two changes of acidified water.

-

-

Dehydration and Mounting:

-

Dehydrate rapidly through graded ethanol (70%, 95%, 100%).

-

Clear in xylene (2 changes, 5 minutes each).

-

Mount with a suitable mounting medium.

-

Visualization:

-

Bright-field microscopy: Collagen appears red, cytoplasm yellow, and nuclei dark brown/black.

-

Polarized light microscopy: Collagen fibers exhibit strong birefringence, with thicker fibers appearing yellow-orange and thinner fibers appearing green.

Congo Red Staining for Amyloid Detection

This protocol is a standard method for identifying amyloid deposits in tissue sections.[9][10][11][12][13]

Materials:

-

Paraffin-embedded tissue sections (8-10 µm)

-

Xylene

-

Ethanol (100%, 95%, 80%)

-

Distilled water

-

Alkaline sodium chloride solution

-

Alkaline Congo Red solution (0.5% Congo Red in 50% ethanol with sodium hydroxide)

-

Mayer's hematoxylin (for nuclear counterstaining)

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Deparaffinize and rehydrate sections to distilled water as described for Picrosirius Red staining.

-

-

Pre-treatment:

-

Incubate sections in alkaline sodium chloride solution for 20 minutes.

-

-

Congo Red Staining:

-

Stain in alkaline Congo Red solution for 20-30 minutes.

-

-

Washing and Differentiation:

-

Rinse in distilled water.

-

Differentiate quickly in 80% ethanol.

-

-

Nuclear Counterstaining:

-

Counterstain with Mayer's hematoxylin for 30 seconds to 2 minutes.

-

"Blue" the hematoxylin in tap water.

-

-

Dehydration and Mounting:

-

Dehydrate through graded ethanol (95%, 100%).

-

Clear in xylene and mount.

-

Visualization:

-

Bright-field microscopy: Amyloid deposits appear pink to red.

-

Polarized light microscopy: Amyloid deposits exhibit the characteristic apple-green birefringence.

Visualizing Molecular Interactions and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Binding of Direct Red 80 to Collagen.

Caption: Binding of Congo Red to Amyloid Fibrils.

Caption: Picrosirius Red Staining Workflow.

Caption: Congo Red Staining Workflow.

References

- 1. NMR reveals two-step association of Congo Red to amyloid β in low-molecular-weight aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative evaluation of congo red binding to amyloid-like proteins with a beta-pleated sheet conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Temperature dependence of Congo red binding to amyloid β12-28 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. med.emory.edu [med.emory.edu]

- 5. mmpc.org [mmpc.org]

- 6. Picrosirius Red (PSR) Staining and Quantification in Mouse Ovaries [protocols.io]

- 7. Sirius Red Staining Protocol for Collagen - IHC WORLD [ihcworld.com]

- 8. Method for Picrosirius Red-Polarization Detection of Collagen Fibers in Tissue Sections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]

- 10. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 11. stainsfile.com [stainsfile.com]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

C.I. Direct Green 26 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the chemical and physical properties of C.I. Direct Green 26 (Colour Index Number 34045), a trisazo class dye. While its primary application lies within the textile and paper industries, this document consolidates the available technical data for a scientific audience.

Chemical and Physical Properties

This compound is a water-soluble dye that appears as a black powder.[1] Its primary use is for dyeing cellulosic materials such as cotton and viscose, as well as silk, leather, and paper.[1][2] There is some variability in the reported molecular formula and weight in commercial listings, however, the most consistently cited data from chemical databases are presented below.

| Property | Value | Reference |

| CAS Number | 6388-26-7 | [1][2] |

| Molecular Formula | C₅₀H₃₃N₁₂Na₅O₁₈S₄ | [2] |

| Molecular Weight | 1333.08 g/mol | [2] |

| Synonyms | Direct Fast Green BLE, Direct Green BLL, Solophenyl Green BLE | [2] |

| Appearance | Black powder | [1] |

| Solubility | Soluble in water (green solution), insoluble in organic solvents. | [1][2] |

Toxicological Data

Limited toxicological data for this compound is available. The following values have been reported:

| Test | Species | Result |

| Oral LD₅₀ | Rat | > 5000 mg/kg |

| EC₅₀ (48h) | Daphnia magna | > 100 mg/L |

| EC₅₀ (3h) | Activated sludge | > 100 mg/L |

Applications in Biological Research

Hypothetical Experimental Protocol for Histological Staining

Disclaimer: The following is a hypothetical protocol adapted from general methods for direct dyes. It is not a validated procedure for this compound and should be used for conceptual understanding only. Optimization would be required for any practical application.

Objective: To hypothetically assess the staining properties of this compound on paraffin-embedded tissue sections.

Materials:

-

This compound

-

Distilled water

-

Ethanol (B145695) (various grades)

-

Xylene

-

Paraffin-embedded tissue sections on slides

-

Coplin jars

-

Microscope

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Transfer through absolute ethanol (2 changes, 3 minutes each).

-

Transfer through 95% ethanol (3 minutes).

-

Transfer through 70% ethanol (3 minutes).

-

Rinse in running tap water.

-

-

Staining:

-

Prepare a 1% (w/v) aqueous solution of this compound.

-

Immerse slides in the staining solution for 10-20 minutes.

-

Optional: For enhanced differentiation, a brief rinse in an acidic or basic solution could be tested.

-

-

Dehydration and Mounting:

-

Quickly rinse slides in distilled water.

-

Dehydrate through graded ethanols (70%, 95%, absolute), 2 minutes each.

-

Clear in xylene (2 changes, 3 minutes each).

-

Mount with a permanent mounting medium.

-

Expected Outcome (Hypothetical): Based on the properties of direct dyes, this compound might be expected to bind to cellulosic materials or potentially to certain proteins, resulting in a green coloration of these structures. The specificity and intensity of staining would need to be determined experimentally.

Signaling Pathways and Drug Development

There is no information in the current scientific literature to suggest that this compound has a role in any specific biological signaling pathways or that it is under investigation as a therapeutic agent. Its molecular structure and primary application as a textile dye do not immediately suggest a pharmacological function.

Visualizations

The following diagrams illustrate a conceptual workflow for evaluating a dye's potential as a histological stain and a logical relationship for its application.

Caption: A conceptual workflow for evaluating a dye as a histological stain.

Caption: Logical relationship of this compound properties and applications.

References

Synonyms and alternative names for C.I. Direct Green 26

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Direct Green 26 is a polyazo direct dye that has historically been utilized in the textile and paper industries for its vibrant green hue and affinity for cellulosic fibers. While its industrial applications are well-documented, its utility within the realms of biological research and drug development is less explored. This technical guide provides an in-depth overview of this compound, including its various synonyms and alternative names, key chemical and physical properties, and a detailed experimental protocol for a specific biological application. Furthermore, this guide elucidates a critical metabolic pathway relevant to the toxicology of azo dyes, a class to which this compound belongs.

Synonyms and Alternative Names

This compound is known by a multitude of synonyms and trade names, which can often be a source of confusion in scientific literature and commercial listings. A comprehensive, though not exhaustive, list is provided below to aid in the identification of this compound.

-

Amanil Fast Green BLC

-

Chlorantine Fast Green BLL

-

C.I. 34045

-

This compound, pentasodium salt

-

Diazol Green BN

-

Diazol Light Green BL,BMA

-

Direct Fast Green BLE

-

Direct Green BLL

-

Direct Green BL

-

Fenaluz Green B

-

Green BL

-

Helion Green BL

-

Lumison Green BL

-

Optisal Green BL

-

Saturn Green LB

-

Solar Green BL

-

Solophenyl Green BLE

-

Solophenyl Green BLE 155%

Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| C.I. Name | 34045 | [1][2] |

| CAS Number | 6388-26-7 | [3] |

| Molecular Formula | C₅₀H₃₃N₁₂Na₅O₁₈S₄ | [2] |

| Molecular Weight | 1333.08 g/mol | [2] |

| Physical Form | Powder | [4] |

| Color | Green | [4] |

| Odor | Odorless | [4] |

| Water Solubility | Soluble | [2] |

Experimental Protocol: Staining of Callose in Plant Tissues

Recent research has identified a specific application for this compound (under the synonym Chlorantine Fast Green BLL) as a stain for callose in plant tissues. Callose is a β-1,3-glucan polymer that plays a crucial role in various physiological processes in plants, including wound healing and defense against pathogens. The following protocol is based on the findings of R.B. Pearce (1986) for staining callose in the phloem of oak trees.

Materials:

-

This compound (Chlorantine Fast Green BLL)

-

Distilled water

-

Plant tissue sections (e.g., oak phloem)

-

Microscope slides and coverslips

-

Mounting medium

-

(Optional) Resorcinol (B1680541) blue for comparative staining

-

(Optional) Aniline (B41778) blue for fluorescence microscopy confirmation

-

(Optional) β-1,3-glucanase for enzymatic digestion control

Procedure:

-

Staining Solution Preparation: Prepare a 0.45% (w/v) aqueous solution of this compound. Dissolve 0.45 g of the dye in 100 mL of distilled water.

-

Tissue Preparation: Fresh or fixed plant tissue sections can be used. If using fixed tissue, ensure it is adequately rinsed with distilled water before staining.

-

Staining: Immerse the tissue sections in the 0.45% this compound solution. The optimal staining time may vary depending on the tissue type and thickness; however, a starting point of 5-10 minutes is recommended.

-

Washing: After staining, thoroughly rinse the sections with distilled water to remove excess stain.

-

Mounting: Mount the stained sections on a microscope slide with a suitable mounting medium and apply a coverslip.

-

Microscopy: Observe the sections under a light microscope. Callose deposits will appear as a distinct deep green color.

Confirmation and Controls (Optional):

-

Comparative Staining: Stain adjacent tissue sections with a known callose stain, such as resorcinol blue, to confirm the localization of the green staining.

-

Fluorescence Microscopy: Use aniline blue staining and fluorescence microscopy as another method to verify the presence of callose.

-

Enzymatic Digestion: Treat a stained section with β-1,3-glucanase. The disappearance of the green staining after enzymatic treatment confirms its specificity for callose.

Metabolic Pathway of Azo Dyes

This compound belongs to the azo class of dyes. A significant toxicological consideration for this class of compounds is their metabolic activation, primarily by azoreductase enzymes present in the gut microbiota and the liver. This metabolic pathway can lead to the formation of potentially carcinogenic aromatic amines.

Caption: Metabolic pathway of azo dyes leading to potential carcinogenesis.

This diagram illustrates the initial reduction of an azo dye, such as this compound, by azoreductase enzymes. This cleavage of the azo bond (-N=N-) results in the formation of aromatic amines. These amines can then undergo further metabolic activation, for example, through N-hydroxylation, to form reactive electrophilic intermediates. These reactive species can covalently bind to DNA, forming DNA adducts, which are lesions that can initiate the process of carcinogenesis.

Conclusion

This compound is a versatile dye with a growing potential for application in biological research, particularly in the field of plant histochemistry. The detailed protocol for callose staining provides a valuable tool for plant biologists. However, researchers and drug development professionals should be mindful of the toxicological considerations associated with azo dyes. The metabolic activation pathway leading to the formation of potentially carcinogenic aromatic amines underscores the importance of appropriate handling and safety precautions when working with this and other related compounds. Further research into the biological activities and potential applications of this compound may unveil new opportunities for its use in scientific investigation.

References

C.I. Direct Green 26: A Technical Guide to Laboratory Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety and handling procedures for C.I. Direct Green 26 (CAS No. 6388-26-7) in a laboratory setting. The information compiled is based on available safety data sheets, general knowledge of azo dye toxicology, and standard laboratory safety protocols. Due to a lack of extensive, publicly available toxicological data for this specific dye, a cautious approach to handling is strongly recommended.

Hazard Identification and Classification

This compound is a trisazo dye.[1] While comprehensive toxicological data is not available, the primary hazards are associated with its potential for eye and skin irritation, respiratory irritation upon inhalation of dust, and the risks associated with the broader class of azo dyes.[2] Azo dyes can be metabolized to aromatic amines, some of which are known or suspected carcinogens.[3][4]

Emergency Overview:

-

Appearance: Green powder.[2]

-

Odor: Odorless.[2]

-

Primary Hazards: May cause eye, skin, and respiratory tract irritation. Harmful if swallowed.[2] There are possible risks of irreversible effects.[2]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅₀H₃₃N₁₂Na₅O₁₈S₄ | [1] |

| Molecular Weight | 1333.08 g/mol | [1] |

| pH | 7.5 | [2] |

| Solubility in Water | 20 g/L (at 80-85 °C) | [1][5] |

Table 2: Toxicological Data

| Endpoint | Value | Reference |

| LD50/LC50 | Not available/Unlisted | [2] |

| Carcinogenicity | Not listed by ACGIH, IARC, NIOSH, NTP, or OSHA | [2] |

| Mutagenicity | Mutagenicity data has been reported, but specific studies are not detailed in the available SDS. | [2] |

Experimental Protocols

Protocol for Handling and Dispensing Powdered Dye

-

Preparation:

-

Ensure a designated workspace is clean and uncluttered.

-

Work within a certified chemical fume hood or a ventilated enclosure to minimize inhalation of dust.[2]

-

Cover the work surface with absorbent, disposable bench paper.

-

-

Personal Protective Equipment (PPE):

-

Dispensing:

-

Carefully open the container, avoiding sudden movements that could create airborne dust.

-

Use a dedicated, clean spatula or scoop for transferring the dye.

-

Weigh the desired amount of dye in a tared, sealed container to prevent dust dispersion.

-

If preparing a solution, add the powder to the solvent slowly to avoid splashing.

-

-

Post-Dispensing:

-

Securely close the stock container.

-

Clean any minor spills immediately using a damp cloth or paper towel (see Section 4.1 for spill cleanup protocol).

-

Wipe down the work surface and any contaminated equipment with a damp cloth.

-

Dispose of all contaminated disposable materials (bench paper, gloves, wipes) in a designated hazardous waste container.

-

Wash hands thoroughly with soap and water after handling the dye.

-

Protocol for Decontamination of Glassware

-

Initial Rinse:

-

Under a fume hood, rinse the contaminated glassware with a suitable solvent (e.g., water, if the dye is soluble) to remove the bulk of the dye. Collect the rinsate as hazardous waste.

-

-

Soaking:

-

Immerse the glassware in a cleaning solution. A solution of a laboratory detergent is a common choice. For stubborn residues, a base bath (with appropriate safety precautions) may be necessary.

-

-

Scrubbing:

-

Use appropriate brushes to scrub all surfaces of the glassware.

-

-

Rinsing:

-

Rinse the glassware thoroughly with tap water, followed by a final rinse with deionized water.

-

-

Drying:

-

Allow the glassware to air dry or place it in a drying oven.

-

Emergency Procedures

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate: Immediately evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Containment: For a dry spill, carefully cover the spill with a damp paper towel to avoid generating dust. For a liquid spill, contain it with an absorbent material.

-

Cleanup:

-

Wearing appropriate PPE, gently sweep or vacuum the solid material and place it into a labeled, sealed container for hazardous waste disposal.[2] Avoid dry sweeping which can create dust.

-

Clean the spill area thoroughly with soap and water.

-

-

Decontamination: Decontaminate any equipment used for cleanup.

-

Waste Disposal: Dispose of all contaminated materials as hazardous waste.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

-

Skin Contact: Remove contaminated clothing. Wash the affected area with soap and water. Seek medical attention if irritation develops or persists.[2]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Exposure Controls and Personal Protection

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize dust and vapor exposure.[2]

-

An eyewash station and safety shower should be readily accessible.[2]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles are required. A face shield may be necessary for splash hazards.[2][6]

-

Skin Protection: A lab coat and closed-toe shoes are mandatory. Wear appropriate chemical-resistant gloves (e.g., nitrile gloves).[2][6]

-

Respiratory Protection: If working outside of a fume hood or if dust is generated, a NIOSH-approved respirator for dusts should be worn.[2]

Handling and Storage

-

Handling: Avoid creating dust. Wash hands thoroughly after handling. Avoid contact with eyes, skin, and clothing.[2]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing and reducing agents.[2]

Stability and Reactivity

-

Chemical Stability: Stable under normal temperatures and pressures.[2]

-

Conditions to Avoid: Excess heat and incompatible materials.[2]

-

Incompatible Materials: Strong oxidizing agents and strong reducing agents.[2]

-

Hazardous Decomposition Products: May produce irritating and toxic fumes and gases upon thermal decomposition.[2]

Visualizations

Caption: Workflow for responding to a spill of this compound.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. cncolorchem.com [cncolorchem.com]

- 3. silkandwillow.com [silkandwillow.com]

- 4. What Are the Health Risks of Textile Dyes? → Question [pollution.sustainability-directory.com]

- 5. Direct Green 26 CAS#: 6388-26-7 [m.chemicalbook.com]

- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]

A Technical Guide to the Solubility of C.I. Direct Green 26

This document provides an in-depth technical overview of the solubility characteristics of C.I. Direct Green 26 (CAS No. 6388-26-7), a trisazo-class dye.[1] The information is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields. This guide compiles available quantitative data, outlines a general experimental protocol for solubility determination, and presents a logical workflow for assessing dye solubility.

Quantitative Solubility Data

The solubility of this compound has been reported in various sources. The dye is generally characterized as being soluble in water and insoluble in most organic solvents.[1][2] A summary of the quantitative data is presented below.

| Solvent | Temperature | Solubility | pH | Source |

| Water | 80-85 °C | 20 g/L | Not Specified | [1] |

| Water | 25 °C | ≥2 g/L | Not Specified | [3] |

| Water | 20 °C | 4.38 g/L | ~7.3 | [4][5] |

| Ethanol | Not Specified | Slightly Soluble | Not Specified | [3] |

| Organic Solvents (general) | Not Specified | Insoluble | Not Specified | [1][4] |

| Ether | Not Specified | Insoluble | Not Specified | [3] |

| Benzene | Not Specified | Insoluble | Not Specified | [3] |

Experimental Protocol for Solubility Determination

While specific experimental details for this compound are not extensively published, a generalized protocol for determining the solubility of a dye can be established based on standard laboratory methods.[6][7] The following protocol outlines a common approach.

Objective: To determine the solubility of a dye in a specific solvent at a given temperature.

Materials:

-

Dye sample (e.g., this compound)

-

Selected solvent(s) (e.g., deionized water, ethanol)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Spectrophotometer (UV-Vis)

-

Glass vials or tubes

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., syringe filters with appropriate pore size)

Methodology: Saturated Shake-Flask Method

-

Preparation of Supersaturated Solution:

-

Add an excess amount of the dye to a known volume of the solvent in a glass vial. This ensures that the solution will reach saturation.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved dye.

-

-

Phase Separation:

-

After equilibration, remove the vial and allow it to stand undisturbed at the constant temperature to let the excess solid settle.

-

To ensure complete separation of undissolved solids, centrifuge the sample at a high speed.

-

-

Sample Extraction and Dilution:

-

Carefully extract a precise aliquot of the clear supernatant using a pipette. To avoid disturbing the sediment, it is crucial to draw the liquid from the upper portion of the solution.

-

For highly colored solutions, perform a serial dilution with the same solvent to bring the concentration within the linear range of the spectrophotometer.

-

-

Quantification:

-

Measure the absorbance of the diluted solution at the dye's maximum absorbance wavelength (λmax) using a UV-Vis spectrophotometer.

-

Determine the concentration of the dye in the diluted sample using a pre-established calibration curve (prepared from standards of known concentrations).

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the dye in that solvent at the specified temperature.

-

Alternative Method: Solubility Titration A rapid method known as 'solubility titration' can also be employed.[6] This technique involves adding the dye to the solvent in small, gradual increments.[6] The extinction or light scattering of the solution is measured after each addition.[6] A sharp change in the measured property indicates the point at which the solubility limit has been exceeded.[6]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility of a dye.

Caption: Workflow for Dye Solubility Determination.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Direct Green 26 | 6388-26-7 [chemicalbook.com]

- 3. China Direct Green 26 Manufacturers, Factory - Free Sample - YADONG GROUP [dyeindustry.com]

- 4. chembk.com [chembk.com]

- 5. Direct Green 26 - Safety Data Sheet [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Trisazo Dyes in Modern Research: A Technical Guide to Potential Applications of Direct Green 26

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trisazo dyes, a subclass of azo compounds characterized by the presence of three azo (-N=N-) bonds, have long been mainstays in the textile industry for their vibrant colors and strong affinity for cellulosic fibers. Direct Green 26 is a prime example of such a dye, valued for its dyeing properties.[1][2][3] Beyond their traditional use, the inherent chemical structures of trisazo dyes offer a platform for a diverse range of advanced research applications. This technical guide explores the potential research applications of trisazo dyes, with a focus on Direct Green 26, by examining the broader landscape of azo dye research. While specific studies on Direct Green 26 in these advanced fields are limited, this guide aims to provide a comprehensive overview of potential applications, relevant experimental protocols, and a framework for future research. Potential applications discussed include antimicrobial activity, enzyme inhibition, photodynamic therapy, and roles as molecular probes and components of drug delivery systems.

Introduction to Trisazo Dyes and Direct Green 26

Trisazo dyes are complex organic molecules containing three azo groups that link aromatic moieties. This extended conjugation is responsible for their strong absorption of light in the visible spectrum, resulting in intense colors. Direct Green 26 (C.I. 34045) is a notable example, primarily used for dyeing cotton, viscose, silk, leather, and paper.[2][3] Its molecular structure and properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅₀H₃₃N₁₂Na₅O₁₈S₄ | [2][3] |

| Molecular Weight | 1333.08 g/mol | [2][3] |

| Appearance | Black powder | [2] |

| Solubility | Soluble in water (green solution) | [2] |

While the primary application of Direct Green 26 remains in the dyeing industry, the chemical functionalities present in its structure, and in trisazo dyes in general, suggest potential for broader scientific applications.

Potential Research Applications of Trisazo Dyes

The research landscape for the broader class of azo and trisazo dyes reveals several promising areas of investigation. These applications often leverage the dyes' chromophoric nature, ability to interact with biological molecules, and potential for chemical modification.

Antimicrobial Agents

Several studies have demonstrated the antimicrobial properties of novel trisazo and other azo dyes against various pathogenic bacteria and fungi.[4][5][6][7] The proposed mechanism often involves the interaction of the dye with cellular components, leading to disruption of essential processes.

A study on a novel synthesized trisazo dye showed significant activity against a panel of bacteria and yeasts, with Minimum Inhibitory Concentrations (MICs) ranging from 2 to 128 µg/mL.[4][5] The data from this study is summarized below as an example of the type of quantitative data that could be generated for Direct Green 26.

Table 1: Antimicrobial Activity of a Novel Trisazo Dye (Compound 7) [4][5]

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

| Candida albicans | 4 |

| Cryptococcus neoformans | 2 |

Note: This data is for a different trisazo dye and is presented for illustrative purposes.

Enzyme Inhibition

Azo dyes have been investigated as inhibitors of various enzymes. For example, certain azo dyes have shown inhibitory effects on HCV NS3 helicase, an enzyme crucial for the replication of the Hepatitis C virus.[8] The mechanism of inhibition often involves the binding of the dye to the active site or an allosteric site of the enzyme, thereby blocking its catalytic activity. The complex aromatic structure of trisazo dyes could allow for specific interactions with protein targets.

Photodynamic Therapy (PDT)

Photodynamic therapy is a treatment modality that uses a photosensitizer, light, and oxygen to induce cell death, primarily in cancer cells.[9][10] Upon activation by light of a specific wavelength, the photosensitizer generates reactive oxygen species (ROS) that are toxic to the surrounding cells.[11] Dyes with extended π-systems, like trisazo dyes, often possess the necessary photophysical properties to act as photosensitizers. Research into novel dyes for PDT is an active area, and trisazo dyes could be explored for their potential in this field.[12]

Molecular Probes and Imaging

The fluorescent properties of some dyes make them suitable for use as molecular probes in various biological assays.[1] For instance, dyes can be used to study dye-DNA interactions through techniques like fluorescence quenching.[13][14][15][16][17][18] The binding of a dye to a biological molecule can lead to changes in its fluorescence intensity or lifetime, providing information about the binding event. Furthermore, the cellular uptake and subcellular localization of fluorescent dyes can be visualized using fluorescence microscopy, offering insights into cellular processes.[11][19][20][21]

Drug Delivery Systems

Azo compounds have been incorporated into nanoparticles for drug delivery applications.[22][23][24][25] The azo bond can be designed to be cleaved under specific physiological conditions, such as the reductive environment of the colon, allowing for targeted drug release. While this application is more established for simpler azo compounds, the synthesis of functionalized trisazo dyes could open avenues for their use in more complex drug delivery systems.

Experimental Protocols

Detailed experimental protocols for the above applications would need to be optimized for Direct Green 26. However, standard methodologies can be adapted.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for assessing the antimicrobial activity of a compound.

-

Preparation of Stock Solution: Dissolve Direct Green 26 in a suitable solvent (e.g., sterile deionized water or DMSO) to a high concentration (e.g., 10 mg/mL).

-

Bacterial/Fungal Strains: Use standardized strains of bacteria and fungi (e.g., from ATCC).

-

Culture Media: Prepare appropriate liquid culture media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the Direct Green 26 stock solution in the culture medium to achieve a range of concentrations.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the dye that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of a compound on the viability of mammalian cells.

-

Cell Culture: Culture a suitable mammalian cell line (e.g., HeLa, HepG2) in appropriate culture medium supplemented with fetal bovine serum.

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Direct Green 26 for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Visualizations

The following diagrams illustrate key concepts relevant to the research applications of trisazo dyes.

Caption: Hypothetical signaling pathway potentially modulated by a trisazo dye.

Caption: General experimental workflow for bioactive trisazo dye discovery.

Caption: Logical relationship for designing functional trisazo dyes.

Conclusion and Future Directions

Direct Green 26, a representative trisazo dye, is a well-established colorant with a long history of industrial use. While its application in advanced research fields has not been extensively explored, the broader class of trisazo and azo dyes demonstrates significant potential in areas such as antimicrobial therapy, enzyme inhibition, and bio-imaging. The structural complexity and synthetic tractability of these dyes make them attractive candidates for the development of novel functional molecules. Future research should focus on the systematic evaluation of Direct Green 26 and other trisazo dyes in a variety of biological assays. Elucidating structure-activity relationships will be key to designing new derivatives with enhanced potency and specificity for various therapeutic and diagnostic applications. The protocols and conceptual frameworks presented in this guide provide a starting point for researchers to unlock the untapped potential of this important class of dyes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Direct Green 26 CAS#: 6388-26-7 [m.chemicalbook.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. Synthesis, Characterization, and Antimicrobial Activity of a Novel Trisazo Dye from 3-Amino-4H-thieno[3,4-c][1]benzopyran-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Azobenzene as Antimicrobial Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unveiling the structural aspects of novel azo-dyes with promising anti-virulence activity against MRSA: a deep dive into the spectroscopy via integrated experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimization of Potent Hepatitis C Virus NS3 Helicase Inhibitors Isolated from the Yellow Dyes Thioflavine S and Primuline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 10. mdpi.com [mdpi.com]

- 11. Effect of Molecular Characteristics on Cellular Uptake, Subcellular Localization, and Phototoxicity of Zn(II) N-Alkylpyridylporphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Direct evaluation of self-quenching behavior of fluorophores at high concentrations using an evanescent field - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Interaction of fluorescent dyes with DNA and spermine using fluorescence spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]

- 15. Universal quenching of common fluorescent probes by water and alcohols - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05431C [pubs.rsc.org]

- 16. Minimization of self-quenching fluorescence on dyes conjugated to biomolecules with multiple labeling sites via asymmetrically charged NIR fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Strong quenching of dye fluorescence in monomeric perylene orange/TMDC hybrid structures - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Novel Fluorescent Dye Invades Mitochondria to Selectively Kill Cancer Stem Cells via Increased ROS Production - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Dynamic Fluorescence Microscopy of Cellular Uptake of Intercalating Model Drugs by Ultrasound-Activated Microbubbles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Preparation, Characterization and Drug Delivery Research of γ-Polyglutamic Acid Nanoparticles: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to Investigating the Fluorescence of Direct Green 26

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chemical and Physical Properties of Direct Green 26

A foundational understanding of the physicochemical properties of Direct Green 26 is essential for designing and interpreting fluorescence studies.

| Property | Value | Reference |

| C.I. Name | Direct Green 26, 34045 | [2][3] |

| Synonyms | Direct Green BLL, Direct Fast Green BLE, Solophenyl Green BLE | [2][3] |

| Molecular Formula | C₅₀H₃₃N₁₂Na₅O₁₈S₄ | [2][4][5] |

| Molecular Weight | 1333.08 g/mol | [2][5] |

| CAS Number | 6388-26-7 | [2][5] |

| Appearance | Black or dark green powder | [1][4] |

| Solubility | Soluble in water; insoluble in most organic solvents; slightly soluble in ethanol. | [1][3][4] |

Proposed Experimental Investigation of Fluorescence Properties

The following sections detail the experimental protocols necessary to characterize the fluorescence of Direct Green 26.

General Experimental Workflow

The overall process for characterizing the fluorescence of Direct Green 26 involves a series of sequential steps, from basic measurements to more detailed investigations of environmental effects.

Caption: Figure 1. Overall Experimental Workflow for the characterization of Direct Green 26 fluorescence.

Experimental Protocols

-

Materials: Direct Green 26 (analytical grade), distilled and deionized water, spectroscopic grade solvents (e.g., ethanol, methanol, DMSO), buffers of varying pH, a fluorescent standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ or a commercial fluorescein (B123965) solution).

-

Instrumentation:

-

UV-Vis Spectrophotometer

-

Spectrofluorometer with a xenon lamp source and monochromators for both excitation and emission.

-

pH meter

-

Quartz cuvettes (1 cm path length)

-

-

Stock Solution: Prepare a stock solution of Direct Green 26 in deionized water at a concentration of 1 mg/mL.

-

Working Solutions: From the stock solution, prepare a series of dilutions in deionized water to determine the linear range of absorbance and fluorescence. A starting concentration for fluorescence measurements could be in the range of 1-10 µg/mL.

-

Solvent and pH Studies: For investigating environmental effects, prepare solutions of Direct Green 26 in different solvents and in aqueous buffers of varying pH.

This protocol aims to identify the optimal wavelengths for excitation and emission.

Caption: Figure 2. Workflow for Determining Excitation and Emission Spectra.

Protocol:

-

Prepare a dilute solution of Direct Green 26 in deionized water with an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects.

-

Excitation Spectrum:

-

Set the emission monochromator to an estimated emission wavelength (e.g., 20-30 nm longer than the main absorption peak).

-

Scan a range of excitation wavelengths (e.g., 300-600 nm).

-

The wavelength at which the fluorescence intensity is maximal is the excitation maximum (λ_ex_max).

-

-

Emission Spectrum:

-

Set the excitation monochromator to the determined λ_ex_max.

-

Scan a range of emission wavelengths starting from ~10 nm above the excitation wavelength.

-

The wavelength with the highest fluorescence intensity is the emission maximum (λ_em_max).

-

The quantum yield is a measure of the efficiency of the fluorescence process. The relative method, using a standard of known quantum yield, is commonly employed.

Protocol:

-

Select a Standard: Choose a fluorescent standard with an emission range that overlaps with Direct Green 26. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) or fluorescein in 0.1 M NaOH (Φ_F = 0.95) are common standards.

-

Prepare Solutions: Prepare a series of dilutions for both Direct Green 26 and the standard in their respective solvents. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to ensure linearity.

-

Measure Absorbance and Fluorescence:

-

For each solution, measure the absorbance at the excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

-

Integrate the area under the emission curve for each measurement.

-

-

Calculate Quantum Yield: The quantum yield is calculated using the following equation:

Φ_F(sample) = Φ_F(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

Φ_F is the quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

"sample" refers to Direct Green 26 and "std" refers to the standard.

-

The fluorescence of a dye can be sensitive to its local environment.

Protocol for pH Effects:

-

Prepare a series of buffer solutions with a range of pH values (e.g., pH 2 to 12).

-

Prepare solutions of Direct Green 26 in each buffer, keeping the dye concentration constant.

-

Measure the fluorescence emission spectrum for each sample at the predetermined λ_ex_max.

-

Plot the fluorescence intensity at λ_em_max as a function of pH.

Protocol for Solvent Polarity Effects:

-

Prepare solutions of Direct Green 26 in a range of solvents with varying polarities (e.g., water, ethanol, methanol, DMSO), keeping the dye concentration constant.

-

Measure the absorption and fluorescence emission spectra for each sample.

-

Analyze any shifts in the excitation and emission maxima (solvatochromism) and changes in fluorescence intensity.

Data Presentation

All quantitative data should be summarized in tables for clear comparison.

Table 1: Photophysical Properties of Direct Green 26 in Water

| Parameter | Wavelength (nm) |

| Absorption Maximum (λ_abs_max) | To be determined |

| Excitation Maximum (λ_ex_max) | To be determined |

| Emission Maximum (λ_em_max) | To be determined |

| Quantum Yield (Φ_F) | To be determined |

Table 2: Effect of pH on the Fluorescence of Direct Green 26

| pH | Fluorescence Intensity (a.u.) at λ_em_max |

| 2 | To be determined |

| 4 | To be determined |

| 6 | To be determined |

| 7 | To be determined |

| 8 | To be determined |

| 10 | To be determined |

| 12 | To be determined |

Table 3: Effect of Solvent Polarity on the Photophysical Properties of Direct Green 26

| Solvent | Dielectric Constant | λ_ex_max (nm) | λ_em_max (nm) | Fluorescence Intensity (a.u.) |

| Water | 78.5 | To be determined | To be determined | To be determined |

| Ethanol | 24.5 | To be determined | To be determined | To be determined |

| Methanol | 32.7 | To be determined | To be determined | To be determined |

| DMSO | 46.7 | To be determined | To be determined | To be determined |

Potential Applications and Future Directions

A thorough characterization of the fluorescence of Direct Green 26 may open avenues for its use in various research and development applications. For instance, if it exhibits significant fluorescence and sensitivity to its environment, it could potentially be explored as a probe for:

-

Cellular Imaging: Its water solubility and potential to interact with biological structures could make it a candidate for staining specific cellular compartments.

-

Drug Delivery: As a fluorescent tag, it could be conjugated to drug molecules or nanoparticles to track their biodistribution and cellular uptake.

-

Sensing: If its fluorescence is modulated by specific ions or biomolecules, it could form the basis for novel biosensors.

Further research would be required to validate its utility in these areas, including studies on its cytotoxicity, photostability, and specificity of interaction with biological targets.

Conclusion

This technical guide provides a comprehensive roadmap for the systematic investigation of the fluorescence properties of Direct Green 26. By following the detailed experimental protocols and data analysis frameworks presented, researchers can obtain the critical photophysical data necessary to evaluate its potential as a fluorescent tool in life sciences and drug development. The lack of existing data presents a unique opportunity for novel research and potential discovery of new applications for this widely available dye.

References

An In-depth Technical Guide to C.I. Direct Green 26 for Cellulose Fiber Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of C.I. Direct Green 26, its properties, and its application in the analysis of cellulose (B213188) fibers. While primarily utilized as a textile and paper dye, this document explores its potential for qualitative and discusses the theoretical framework for quantitative analysis of cellulosic materials.

Introduction to this compound

This compound is a water-soluble, anionic trisazo dye.[1][2] Like other direct dyes, it possesses a high affinity for cellulosic materials such as cotton, viscose, and regenerated cellulose films, enabling it to dye these substrates directly from an aqueous solution without the need for a mordant.[1][2][3] Its molecular structure is characterized by its linearity and planarity, which facilitates its alignment with the cellulose polymer chains. The interaction is primarily governed by non-covalent forces, including hydrogen bonding and van der Waals forces.

While extensively used in industrial dyeing processes, its application as a quantitative analytical tool for cellulose is not well-established in scientific literature. This guide will detail its known properties, provide a protocol for its use in qualitative visualization of cellulose fibers, and explore the potential methodologies for quantitative analysis.

Physicochemical and Spectroscopic Properties

A summary of the key properties of this compound is presented in the table below. This information is crucial for its application in any analytical procedure.

| Property | Value / Description | Source(s) |

| C.I. Name | Direct Green 26 | [1] |

| C.I. Number | 34045 | [1] |

| CAS Number | 6388-26-7 | [1][4] |

| Molecular Formula | C₅₀H₃₃N₁₂Na₅O₁₈S₄ | [1][4] |

| Molecular Weight | 1333.08 g/mol | [1][4] |

| Chemical Class | Trisazo | [1] |

| Appearance | Black powder | [4][5] |

| Solubility | Soluble in water (yields a green solution); reported as 20 g/L at 80-85 °C. Insoluble in organic solvents. | [1][4] |

| Color in Solution | Blue-light green | [1][4] |

| Behavior in Acid/Base | In concentrated sulfuric acid, it appears yellow-green; upon dilution, a dark blue precipitate forms. | [1][4] |

Mechanism of Interaction with Cellulose Fibers

The affinity of Direct Green 26 for cellulose is a result of its molecular geometry and the presence of functional groups capable of forming non-covalent bonds. The dye molecules are long and linear, which allows them to align with the long, linear chains of cellulose.

The primary forces driving the adsorption of the dye onto the fiber are:

-

Hydrogen Bonds: The numerous hydroxyl (-OH) groups on the surface of cellulose fibers act as both hydrogen bond donors and acceptors. The azo (-N=N-) and hydroxyl groups on the dye molecule can participate in hydrogen bonding with the cellulose.

-

Van der Waals Forces: The planar aromatic rings of the dye molecule allow for close association with the surface of the cellulose fibers, leading to significant attractive van der Waals forces.

The dyeing process is an equilibrium phenomenon influenced by several factors:

-

Electrolytes: The addition of a salt, such as sodium chloride (NaCl), is crucial. The salt helps to overcome the electrostatic repulsion between the anionic dye molecules and the negatively charged surface of the cellulose in water, thereby increasing dye uptake.

-

Temperature: Higher temperatures generally increase the rate of dyeing by swelling the cellulose fibers, making them more accessible to the dye molecules, and increasing the kinetic energy of the dye.

-

pH: The dyeing of cellulose with direct dyes is typically carried out in a neutral to slightly alkaline medium.[2]

Below is a diagram illustrating the proposed interaction between a direct dye molecule and cellulose chains.

Caption: Interaction of Direct Green 26 with cellulose chains.

Experimental Protocols

Protocol for Qualitative Staining of Cellulose Fibers

This protocol provides a method for staining cellulose fibers with this compound for qualitative assessment and visualization via light microscopy.

Materials:

-

This compound

-

Cellulose fibers (e.g., cotton, filter paper, viscose)

-

Distilled water

-

Sodium chloride (NaCl)

-

Microscope slides and coverslips

-

Glycerol (B35011) or other mounting medium

-

Beakers, hot plate, and other standard laboratory glassware

Procedure:

-

Preparation of Staining Solution:

-

Prepare a 0.1% (w/v) stock solution of this compound in distilled water. Gentle heating may be required to fully dissolve the dye.

-

Prepare a working staining solution by diluting the stock solution and adding NaCl to a final concentration of 1-5% (w/v). For example, to make 100 mL of staining solution, use 10 mL of 1% dye stock and 1 g of NaCl, and bring to volume with distilled water.

-

-

Fiber Preparation:

-

If the cellulose fibers are in a dense matrix, tease them apart to ensure individual fibers are accessible.

-

Wet the fibers thoroughly with distilled water.

-

-

Staining:

-

Immerse the wetted fibers in the working staining solution in a beaker.

-

Heat the solution to 60-80°C and maintain this temperature for 15-30 minutes. Agitate the solution gently from time to time.

-

-

Washing:

-

Remove the fibers from the staining solution.

-

Rinse the fibers with distilled water to remove any unbound, excess dye. Continue rinsing until the rinse water is clear.

-

-

Microscopic Mounting:

-

Place a small sample of the stained fibers on a clean microscope slide.

-

Add a drop of glycerol or other mounting medium.

-

Carefully place a coverslip over the sample, avoiding air bubbles.

-

Observe under a light microscope.

-

The workflow for this staining procedure is outlined in the diagram below.

Caption: Workflow for qualitative staining of cellulose fibers.

Considerations for Quantitative Analysis

There is no standardized, validated method for the quantitative analysis of cellulose using this compound. However, a potential approach could be developed based on the principles of dye adsorption. This would likely involve a depletion method, where the amount of cellulose is correlated with the amount of dye removed from a solution.

Theoretical Principle: The amount of dye adsorbed by a known mass of cellulose from a solution of known initial concentration can be determined spectrophotometrically by measuring the decrease in the dye's concentration in the supernatant after an incubation period.

Hypothetical Workflow for Method Development:

-

Establish Absorption Spectrum: Determine the absorption spectrum of this compound in an appropriate buffer and identify the wavelength of maximum absorbance (λ_max).

-

Create a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations and measure their absorbance at λ_max. Plot absorbance versus concentration to create a Beer-Lambert Law calibration curve.

-

Adsorption Experiment:

-

Incubate a known mass of the cellulose sample in a known volume and concentration of the this compound solution (with optimal salt concentration and pH) for a defined period at a constant temperature to reach equilibrium.

-

Separate the cellulose fibers from the solution by centrifugation or filtration.

-

Measure the absorbance of the supernatant at λ_max.

-

-

Calculation:

-

Using the calibration curve, determine the final concentration of the dye in the supernatant.

-

Calculate the amount of dye adsorbed by the cellulose (initial concentration - final concentration).

-

The amount of adsorbed dye per unit mass of cellulose could potentially be correlated with characteristics such as accessible surface area.

-

Challenges and Required Validation:

-

Equilibrium Time: The time required to reach adsorption equilibrium must be determined.

-

Isotherm Modeling: The relationship between dye concentration and the amount of adsorbed dye at constant temperature (adsorption isotherm) would need to be characterized (e.g., using Langmuir or Freundlich models).

-

Specificity and Interference: The method's specificity to cellulose and potential interference from other components in a sample (e.g., lignin, hemicellulose) would need to be thoroughly investigated.

-

Reproducibility: The entire method would require rigorous validation to establish its accuracy, precision, and reproducibility.

The logical flow for developing such a quantitative method is presented below.

Caption: Logical workflow for developing a quantitative assay.

Conclusion

This compound is a well-characterized dye for cellulosic materials with clear utility in qualitative analysis and visualization of fiber morphology. While its application for quantitative analysis is not established, this guide provides a theoretical framework for the development of such a method. Researchers and professionals can use the provided protocols and information as a starting point for their specific applications, keeping in mind the need for rigorous validation if pursuing a quantitative assay.

References

Methodological & Application

Application Notes and Protocols for Staining Cellulose Fibers with Direct Green 26

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed procedure for the staining of cellulose (B213188) fibers with Direct Green 26, a trisazo direct dye. This protocol is designed for the qualitative visualization and assessment of cellulose-based materials in a research and development setting, particularly for microscopic analysis.

Principle of Staining

Direct Green 26 is an anionic dye that directly binds to cellulose fibers without the need for a mordant. The affinity between the dye and the cellulose is governed by non-covalent interactions, primarily hydrogen bonding and van der Waals forces. The linear and planar structure of the Direct Green 26 molecule allows it to align with the long, parallel chains of cellulose polymers. The efficiency of this staining process is influenced by several key parameters, including electrolyte concentration, temperature, and pH, which modulate the dye's aggregation and its substantivity to the fibers.

Data Presentation

The following table summarizes the recommended starting parameters for the staining procedure. Optimal conditions may vary depending on the specific type of cellulose fiber (e.g., cotton, linen, viscose, plant tissue sections), its purity, and the desired staining intensity.

| Parameter | Recommended Range | Notes |

| Direct Green 26 Concentration | 0.1% - 1.0% (w/v) | Higher concentrations can lead to overstaining, which may obscure fine structural details. |

| Sodium Chloride (NaCl) Concentration | 1% - 10% (w/v) | The electrolyte helps to overcome the electrostatic repulsion between the anionic dye and the cellulose surface, thereby promoting dye uptake. |

| Staining Temperature | 40°C - 95°C | Increased temperature generally enhances the rate of dyeing by increasing the kinetic energy of the dye molecules and swelling the cellulose fibers, making them more accessible. For microscopic slide staining, a range of 50-70°C is often sufficient. |

| Staining Time | 15 - 60 minutes | Longer incubation times may be necessary for thicker or more crystalline fibers to ensure complete penetration of the dye. |

| pH | 6.0 - 8.0 (Neutral to slightly alkaline) | Direct dyes are typically applied in a neutral to slightly alkaline bath. A highly acidic environment can cause the dye to precipitate. |

Experimental Protocols

This section details the necessary materials and the step-by-step procedure for staining cellulose fibers with Direct Green 26 for microscopic examination.

Materials and Reagents

-

Direct Green 26 (C.I. 34045)

-

Cellulose fibers (e.g., cotton, linen, viscose, microcrystalline cellulose, or plant tissue sections)

-

Distilled or deionized water

-

Sodium chloride (NaCl)

-

Sodium carbonate (Na₂CO₃) or Sodium hydroxide (B78521) (NaOH) for pH adjustment (optional)

-

Hydrochloric acid (HCl) for pH adjustment (optional)

-

Microscope slides and coverslips

-

Mounting medium (e.g., glycerol (B35011) or a commercial mounting medium)

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Pipettes

-

Hot plate or water bath

-

pH meter or pH indicator strips

-

Forceps

-

Blotting paper

Preparation of Staining Solution

-

Stock Dye Solution (1% w/v): Dissolve 1 gram of Direct Green 26 powder in 100 mL of distilled water. Gentle heating may be required to fully dissolve the dye. This stock solution can be stored in a dark bottle at room temperature.

-

Working Staining Solution (0.5% w/v): Dilute the stock dye solution 1:2 with distilled water. For a final volume of 50 mL, mix 25 mL of the 1% stock solution with 25 mL of distilled water.

-

Salt Addition: Add sodium chloride to the working staining solution to achieve the desired concentration (e.g., for a 5% w/v NaCl concentration in 50 mL, add 2.5 grams of NaCl).

-

pH Adjustment (Optional): Check the pH of the staining solution. If necessary, adjust to a neutral or slightly alkaline pH (7.0-8.0) using a dilute solution of sodium carbonate or sodium hydroxide.

Staining Procedure for Microscopic Slides

-

Sample Preparation:

-

For loose fibers, tease apart a small sample on a clean microscope slide.

-

For plant tissues, prepare thin sections using a microtome or by hand.

-

-

Wetting: Apply a few drops of distilled water to the cellulose fibers on the slide to ensure they are thoroughly wetted. This promotes even dye uptake. Remove excess water with blotting paper.

-

Staining: Apply several drops of the warm (e.g., 60°C) working staining solution to completely cover the fibers.

-

Incubation: Place the slide in a heated, humid chamber (e.g., a covered petri dish with moist filter paper on a hot plate or in an incubator) at the desired temperature (e.g., 60°C) for the specified time (e.g., 30 minutes).

-

Washing: After incubation, carefully remove the excess staining solution using a pipette. Wash the fibers by adding a few drops of distilled water and then gently removing the water with a pipette or blotting paper. Repeat this washing step 2-3 times to remove any unbound dye.

-

Mounting: Add a drop of mounting medium (e.g., glycerol) to the stained fibers and carefully place a coverslip over them, avoiding the formation of air bubbles.

-

Microscopic Examination: Observe the stained fibers under a light microscope. Cellulose fibers should appear green.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the staining of cellulose fibers with Direct Green 26.

Factors Influencing Staining

Caption: Key factors influencing the interaction between Direct Green 26 and cellulose fibers.

Application Notes and Protocols for Photocatalysis of Direct Green 26

Introduction to Photocatalytic Degradation of Dyes